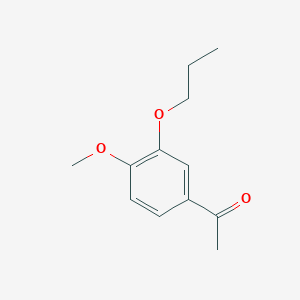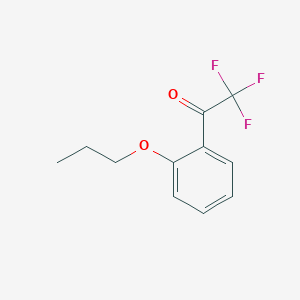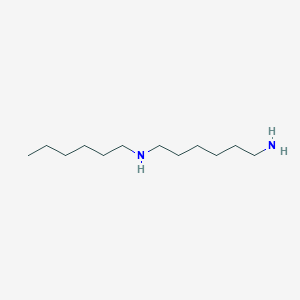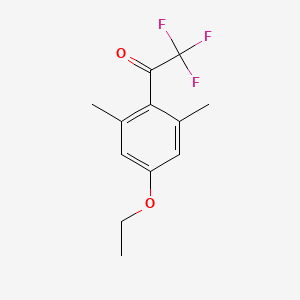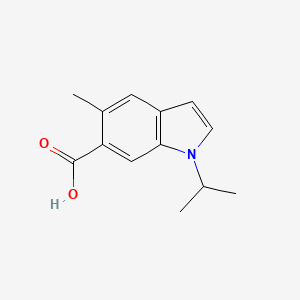
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its trifluoromethyl group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-4-propoxyphenyl group
準備方法
The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethyl-4-propoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis.
Procedure: The 2,6-dimethyl-4-propoxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of pyridine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and stability, making it useful in the design of advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the nature of the target.
類似化合物との比較
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2-difluoroethanone: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding properties.
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one: Contains a propanone group instead of an ethanone group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
特性
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-4-5-18-10-6-8(2)11(9(3)7-10)12(17)13(14,15)16/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLSHZFFHKBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


